molecular formula C13H12F3N3O4 B6426049 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2034384-56-8

3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B6426049
CAS No.: 2034384-56-8
M. Wt: 331.25 g/mol
InChI Key: BTVMMVJCAWIHHN-UHFFFAOYSA-N
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Description

3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a trifluoromethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-(trifluoromethyl)aniline with an isocyanate derivative to form the corresponding urea. This intermediate is then subjected to a series of reactions to introduce the oxazolidinone ring and the ethyl linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxazolidinone ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The urea moiety can form hydrogen bonds with target molecules, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl (S)-2-[(S

Properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4/c14-13(15,16)8-1-3-9(4-2-8)18-11(21)17-5-6-19-10(20)7-23-12(19)22/h1-4H,5-7H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVMMVJCAWIHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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